molecular formula C9H9N3O2 B1462398 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid CAS No. 1015846-86-2

2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid

Cat. No.: B1462398
CAS No.: 1015846-86-2
M. Wt: 191.19 g/mol
InChI Key: MRDPXJMGOYYABT-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 7 and a carboxylic acid moiety at position 3. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including enzyme inhibition and anticancer properties, driven by their ability to mimic purine bases in biological systems .

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-10-7(9(13)14)4-6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDPXJMGOYYABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651026
Record name 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-86-2
Record name 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the construction of the pyrimidine ring by cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, or β-ketonitriles. This approach allows for structural diversity and functionalization at various positions of the fused ring system, including positions 2, 5, and 7, which are relevant for the target compound.

Specific Preparation Routes for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

While direct literature specifically naming this compound is limited, closely related derivatives and their preparation provide a clear methodology that can be adapted.

Starting Materials and Initial Cyclocondensation

  • 3-Amino-5-methylpyrazole is reacted with diethyl malonate or malonic acid derivatives under basic conditions (e.g., sodium ethoxide) to form the pyrazolo[1,5-a]pyrimidine core with hydroxyl groups at positions 5 and 7.
  • This intermediate undergoes chlorination using phosphorus oxychloride (POCl3) to replace hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
  • Subsequent nucleophilic substitution at position 7 allows for selective functionalization, often facilitated by potassium carbonate as a base.

Introduction of Methyl Groups at Positions 2 and 7

  • Methyl substituents at positions 2 and 7 can be introduced by starting with methyl-substituted aminopyrazoles or by employing methylated electrophilic partners during cyclocondensation.
  • For example, reaction of 5-amino-3-methylpyrazole with diethyl malonate yields 2-methyl derivatives, while further methylation or substitution at position 7 can be achieved via selective nucleophilic substitution or cross-coupling reactions.

Carboxylic Acid Group Introduction at Position 5

  • The carboxylic acid function at position 5 is typically introduced through the use of malonate derivatives or β-ketoesters during the cyclocondensation step.
  • Hydrolysis of ester intermediates formed during the synthesis yields the corresponding carboxylic acid.
  • For instance, diethyl malonate reacts with aminopyrazole derivatives to form ester intermediates, which upon hydrolysis produce the 5-carboxylic acid functionality.

Representative Synthetic Scheme (Adapted)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate Sodium ethoxide, ethanol, reflux ~89% Forms 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
2 Chlorination of diol intermediate POCl3, catalytic pyridine, heat ~61% Converts hydroxyl groups to chlorides at positions 5 and 7
3 Selective nucleophilic substitution at position 7 Potassium carbonate, nucleophile (e.g., morpholine), room temperature ~94% Enables functionalization at position 7
4 Hydrolysis of ester to carboxylic acid Acidic or basic hydrolysis Variable Converts ester to carboxylic acid at position 5

Note: The methyl group at position 7 can be introduced via methylated nucleophiles or by employing methyl-substituted starting aminopyrazoles.

Alternative and Advanced Synthetic Approaches

Use of β-Enaminone Derivatives

  • β-Enaminones serve as reactive 1,3-biselectrophilic systems that enhance regioselectivity and yield.
  • Microwave-assisted synthesis with β-enaminones allows rapid formation of substituted pyrazolo[1,5-a]pyrimidines, including methylated variants.
  • This method can be adapted to introduce methyl groups at desired positions and carboxylic acid functionalities through appropriate precursor selection.

Multi-Step Synthesis Involving Suzuki Coupling

  • For complex substitutions, Suzuki cross-coupling reactions using palladium catalysts facilitate the introduction of aryl or alkyl groups at specific positions.
  • This approach is useful for late-stage functionalization, including methyl groups at position 7, after initial ring construction.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Limitations
Cyclocondensation with diethyl malonate 5-amino-3-methylpyrazole, diethyl malonate Sodium ethoxide, POCl3 Cyclocondensation, chlorination, nucleophilic substitution High yield, straightforward Multi-step, requires chlorination
β-Enaminone route Aminopyrazole, β-enaminone derivatives Microwave irradiation, bases Cyclocondensation under MW Faster reaction, regioselective Requires specialized reagents
Suzuki Coupling Halogenated pyrazolopyrimidine intermediates, boronic acids/esters Pd catalyst, base Cross-coupling Versatile late-stage functionalization More complex, costly catalysts

Research Findings and Notes

  • The selectivity of nucleophilic substitution at position 7 is influenced by the electronic nature of substituents and the reactivity of leaving groups such as chlorine.
  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields for methyl-substituted derivatives.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of the heterocyclic core while converting esters to acids.
  • The use of β-enaminones has been shown to improve regioselectivity and functional group tolerance in pyrazolo[1,5-a]pyrimidine synthesis.
  • Recent advances focus on minimizing steps, employing greener reagents, and improving yields to facilitate scale-up for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
The derivatives of pyrazolo[1,5-a]pyrimidine, including 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, have shown significant promise in medicinal chemistry. Research indicates that these compounds can act as effective anticancer agents. For instance, studies have demonstrated that various derivatives exhibit inhibitory activity against specific enzymes involved in cancer progression. The structural diversity of these compounds allows for the design of targeted therapies that can enhance efficacy and reduce side effects .

Enzymatic Inhibition
The compound has also been studied for its ability to inhibit key enzymes such as cyclooxygenase (COX) and others involved in inflammatory pathways. In vitro assays have shown that certain derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications not only in cancer treatment but also in managing inflammatory diseases.

Organic Chemistry

Synthesis and Functionalization
The synthesis of this compound has been explored through various synthetic pathways. Researchers have developed methods involving palladium-catalyzed reactions and multicomponent reactions to produce this compound efficiently. These synthetic strategies enhance the structural diversity of pyrazolo[1,5-a]pyrimidines, allowing for the exploration of new derivatives with varied biological activities .

Photophysical Properties
The compound's photophysical properties have attracted attention in material science. Its ability to absorb and emit light makes it a candidate for applications in photonic devices and sensors. Ongoing research aims to exploit these properties for developing advanced materials with specific optical functionalities .

Molecular Pharmacology

Dearomatization Studies
Recent studies in molecular pharmacology focus on the dearomatization of pyrazolo[1,5-a]pyrimidines. This process involves reducing the aromatic nature of the compound to create new derivatives with potentially enhanced biological activity. The outcomes of these studies indicate the formation of both anti-configured and syn-isomers during the reduction process, which could lead to novel therapeutic agents.

Case Studies

Study Focus Findings Reference
Anticancer ActivityDerivatives showed significant enzyme inhibition related to cancer progression.
Enzymatic InhibitionIC50 values for COX-2 inhibition comparable to celecoxib; potential anti-inflammatory effects.
Synthesis TechniquesVarious synthetic pathways developed for efficient production of pyrazolo[1,5-a]pyrimidines.
Photophysical ApplicationsExplored for use in photonic devices due to unique light absorption properties.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent type and position. Key comparisons include:

Compound Name Substituents (Positions) Key Features Reference
2-Bromo-7-(3,5-dimethylphenyl)-5-carboxylic acid 2-Br, 7-(3,5-dimethylphenyl), 5-COOH Enhanced steric bulk; bromine increases electrophilicity for binding
5,7-Dimethylpyrazolo[1,5-a]pyrimidine 5-CH₃, 7-CH₃ Lacks carboxylic acid; methyl groups improve lipophilicity
7-Cyclopropyl-2-methyl-5-carboxylic acid 2-CH₃, 7-cyclopropyl, 5-COOH Cyclopropyl group enhances metabolic stability and lipophilicity
7-Isopropyl-2-(trifluoromethyl)-5-carboxylic acid 2-CF₃, 7-isopropyl, 5-COOH Trifluoromethyl improves membrane permeability; isopropyl adds steric bulk
5-(Furan-2-yl)-7-(trifluoromethyl)-2-carboxylic acid 2-COOH, 5-furyl, 7-CF₃ Heterocyclic furan enhances π-π interactions; CF₃ boosts electron deficiency

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (CF₃) or bromine increase electrophilicity, enhancing binding to target enzymes .
  • Carboxylic Acid Position : The 5-carboxylic acid group (as in the target compound) contributes to hydrogen bonding and solubility, contrasting with 2-carboxylic acid derivatives (e.g., 5,7-diphenyl-2-carboxylic acid ).
  • Steric Effects : Bulky substituents (e.g., cyclopropyl, isopropyl) improve metabolic stability but may reduce solubility .

Critical Factors :

  • Regioselectivity : Reactions with acetylacetone or diethyl malonate favor 5,7-substitution due to electronic and steric directing effects .
  • Deprotection : LiOH-mediated hydrolysis efficiently converts esters to carboxylic acids .

Biological Activity

2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazolo-pyrimidine core structure characterized by the presence of methyl groups at the 2 and 7 positions and a carboxylic acid functional group. These structural attributes contribute to its unique chemical properties and potential pharmacological applications.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : Approximately 191.19 g/mol
  • Structural Features :
    • Pyrazolo-pyrimidine core
    • Methyl substitutions at positions 2 and 7
    • Carboxylic acid group enhancing reactivity

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Key areas of investigation include:

  • Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, potentially modulating signaling pathways involved in inflammation.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and cell proliferation.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth by interfering with biochemical pathways related to tumor progression.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes. By binding to the active sites of these enzymes, it can inhibit their activity, thereby disrupting various cellular processes.

Comparative Analysis of Similar Compounds

The following table summarizes the structural differences and potential activities of compounds related to this compound:

Compound NameStructure TypeUnique Features
This compoundPyrazolo-pyrimidineMethyl substitutions at positions 2 and 7
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acidPyrazolo-pyrimidineLacks methyl groups at positions 5 and 7
4-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidPyrazolo-pyrimidineMethyl substitution at position 4

These compounds differ primarily in their substitution patterns on the pyrazolo-pyrimidine scaffold, influencing their biological activity and chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

  • Dihydroorotate Dehydrogenase Inhibition : Research has demonstrated that compounds with similar structures can effectively inhibit DHODH in vitro, leading to reduced cellular proliferation in cancer models .
  • Antitumor Activity : A study investigating various pyrazole derivatives found that certain compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential role for pyrazole derivatives in cancer therapy .
  • Synergistic Effects with Chemotherapy : The combination of pyrazole derivatives with established chemotherapeutic agents like doxorubicin showed enhanced cytotoxicity in resistant cancer cell lines, indicating a potential strategy for overcoming drug resistance .

Q & A

Q. What are the common synthetic routes for 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?

The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or enaminones. For example:

  • Method 1 : Condensation of 5-aminopyrazole-4-carboxylate with acetylacetone in refluxing acetic acid with catalytic sulfuric acid yields pyrazolo[1,5-a]pyrimidine derivatives .
  • Method 2 : Reaction of 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol, followed by hydrolysis and BPC-mediated amidation to introduce carboxylate or carboxamide groups .
  • Method 3 : Cyclocondensation of ethyl 2,4-dioxopentanoate with 5-amino-3-phenylpyrazole in ethanol under reflux, yielding ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which can be hydrolyzed to the carboxylic acid .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm regiochemistry and substituent positions. For example, 13^{13}C NMR distinguishes between carbonyl (C=O) and carboxylate (COO-) groups in derivatives .
  • X-ray Crystallography : Resolves structural ambiguities. The fused pyrazole-pyrimidine ring system in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate shows planarity (dihedral angle: 1.31°) and intermolecular hydrogen bonding (C12–H12···O1) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How can one optimize the cyclocondensation step to improve yield and purity?

  • Solvent Selection : Refluxing in ethanol or acetic acid enhances reaction efficiency. For example, ethanol minimizes side products in cyclocondensation .
  • Catalysis : Sulfuric acid (1–5 mol%) accelerates enamine formation in acetic acid, reducing reaction time .
  • Temperature Control : Maintaining reflux (~80°C) ensures complete conversion of intermediates while avoiding decomposition .
  • Workup : Column chromatography (petroleum ether/ethyl acetate, 8:2) effectively isolates the target compound from isomeric byproducts .

Q. What strategies resolve regioselectivity challenges during pyrazolo[1,5-a]pyrimidine synthesis?

  • Substituent Effects : Electron-withdrawing groups (e.g., carboxylates) on the 5-aminopyrazole precursor direct cyclization to the pyrimidine ring’s 7-position .
  • Reagent Choice : Using sodium nitromalonaldehyde instead of β-ketoesters favors 6-amino-substituted derivatives, enabling selective functionalization .
  • Cross-Validation : Comparing experimental 1^1H NMR shifts with computational (DFT) predictions clarifies regiochemical outcomes .

Q. How to address contradictory spectral data during structural elucidation?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray data. For instance, conflicting 1^1H NMR signals for methyl groups can be resolved via 13^{13}C DEPT-135, which differentiates CH3_3 from quaternary carbons .
  • Crystallographic Refinement : Hydrogen bonding patterns (e.g., C6–H6···N3 interactions in ethyl derivatives) confirm molecular packing and validate NMR assignments .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to trace nitrogen connectivity in ambiguous cases .

Q. What in vitro models are suitable for evaluating biological activity?

  • Enzyme Inhibition Assays :
    • Cathepsin K/B Inhibition : Test compounds in fluorogenic assays (e.g., Z-Gly-Pro-Arg-AMC substrate for cathepsin K). The N-butylcarboxamide derivative shows IC50_{50} ~25 µM for cathepsin K .
    • Kinase Profiling : Use ADP-Glo™ assays to screen against kinase panels (e.g., Src family kinases) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity. Derivatives with trifluoromethyl groups exhibit enhanced apoptosis induction .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Variable Substituents : Modify the 2- and 7-methyl groups to bulkier (e.g., phenyl) or electron-deficient (e.g., CF3_3) groups. For example, 7-(furan-2-yl) derivatives show improved solubility .
  • Carboxylic Acid Bioisosteres : Replace the 5-carboxylate with amides (e.g., N-picolylcarboxamide) or esters to modulate bioavailability. The N-(2-picolyl)carboxamide derivative inhibits cathepsin B (IC50_{50} ~45 µM) .
  • Pharmacophore Mapping : Overlay crystallographic data (e.g., planar core) with docking simulations to identify critical hydrogen-bonding motifs for target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
Reactant of Route 2
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid

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